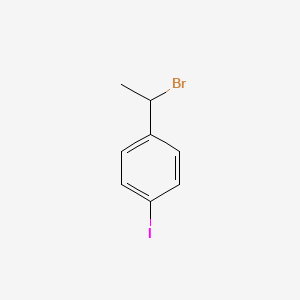
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in good yields .
Another method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach also provides good yields and is widely used in the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- often involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 1,3,5-Triphenyl-pyrazole-4-carboxylic acid.
Reduction: 1,3,5-Triphenyl-pyrazol-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can include various enzymes and receptors, depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be compared with other pyrazole derivatives, such as:
1,3,5-Triphenyl-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
1,3,5-Triphenyl-pyrazol-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
1,3,5-Triphenyl-pyrazole-4-carboxylic acid:
The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- lies in its combination of three phenyl groups and an aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Propiedades
Número CAS |
68426-71-1 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,3,5-triphenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H |
Clave InChI |
NWPWGORXCFKYJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)

![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)

![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
